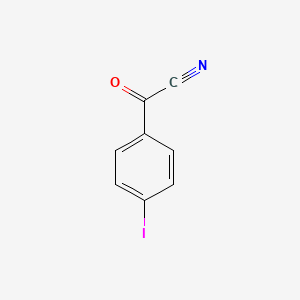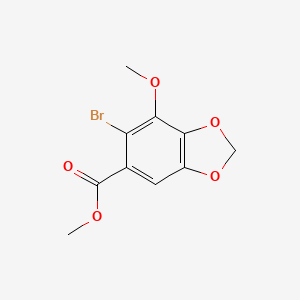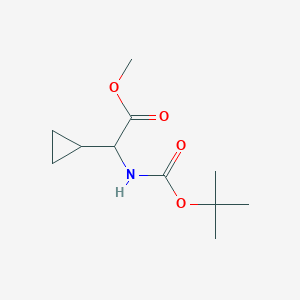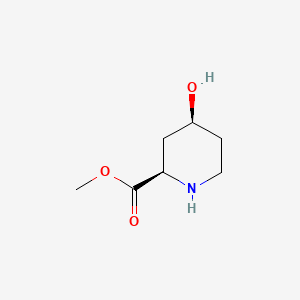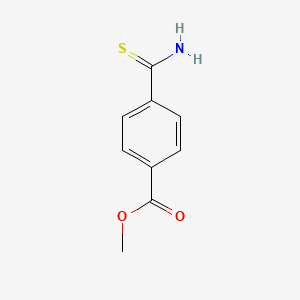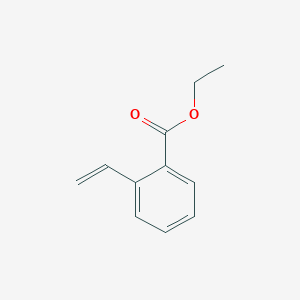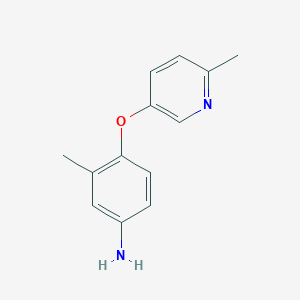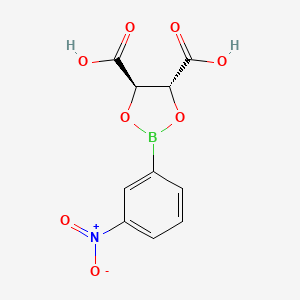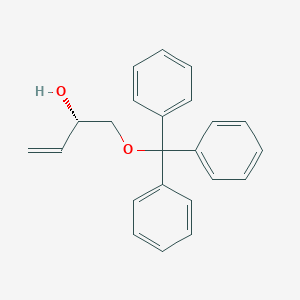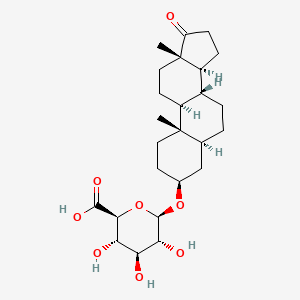
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Übersicht
Beschreibung
“Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate” is a chemical compound with the CAS Number: 134523-00-5. It has a molecular weight of 558.65 . It is a solid substance that should be stored sealed in dry conditions at 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid substance that should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Imaging Tool
Atorvastatin Methanamine Salt has been synthesized as a potential molecular imaging tool for the assessment of statin-related mechanisms of action . The 18F-labeled version of Atorvastatin, [18F]Atorvastatin, may be a useful tool for statin-related research .
Understanding Statin Mechanisms
The compound has shown potential to be used as a tool for understanding the mechanism of action of statins . Further knowledge of the in vivo biodistribution of [18F]Atorvastatin may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .
Cardiovascular Disease Research
Atorvastatin is a lipid-lowering agent that inhibits cholesterol synthesis and is clinically used in the primary and secondary prevention of cardiovascular diseases . Therefore, Atorvastatin Methanamine Salt can be used in research related to these diseases.
Bioavailability Improvement
Atorvastatin loaded solid lipid nanoparticles (ATOR-SLNs) have been prepared to overcome issues of poor oral bioavailability (12%) due to poor solubility and extensive first pass hepatic metabolism . This approach has shown promise for increment of bioavailability by improving the physicochemical properties .
Drug Delivery System Optimization
The compound has been used in the systematic approach for the formulation and optimization of atorvastatin loaded solid lipid nanoparticles using response surface methodology . This work aims to improve the physicochemical properties of the drug delivery system .
Tissue Distribution Study
The combination of ultrahigh-resolution mass spectrometry imaging (UHRMSI) and ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC/MS/MS) has been used for the identification and the spatial localization of Atorvastatin and its metabolites in rat tissues .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway, a critical metabolic pathway involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most endogenous cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of LDL (sometimes referred to as “bad cholesterol”) and VLDL levels . Additionally, statins like Atorvastatin have been shown to reduce oxidative stress, renin–angiotensin and endothelin synthesis and activity, and improve nitric oxide (NO) synthesis and availability .
Pharmacokinetics
Atorvastatin is metabolized differently, with a low circulation concentration of 12% .
Result of Action
The primary result of Atorvastatin’s action is a significant reduction in abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular diseases (CVD), including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack .
Action Environment
The efficacy of Atorvastatin can be influenced by various environmental factors. For instance, salt intake has been suggested to modulate the potential antihypertensive responses to statins . Additionally, the solubility and dissolution characteristics of Atorvastatin can be affected by the physicochemical properties of the formulation . Therefore, the action, efficacy, and stability of Atorvastatin can be influenced by factors such as diet, formulation, and patient-specific factors.
Eigenschaften
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTYUCZNJVCINM-CNZCJKERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470689 | |
| Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | |
CAS RN |
908852-19-7 | |
| Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



